1-Benzyl-4-(dimethylamino)piperidine
Overview
Description
Synthesis Analysis
The synthesis of 1-Benzyl-4-(dimethylamino)piperidine derivatives has been explored for their anti-acetylcholinesterase activity. Notably, modifications to the benzamide portion, such as introducing bulky groups or substituting with alkyl or phenyl groups at the nitrogen atom, have shown to enhance activity significantly. For example, compound 21, a derivative of 1-Benzyl-4-(dimethylamino)piperidine, demonstrated potent inhibition of AChE, indicating the importance of structural modifications on biological activity (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-(dimethylamino)piperidine derivatives has been detailed through crystallography, revealing the compound's conformation and spatial arrangement. This structural insight is crucial for understanding the compound's chemical reactivity and interactions with biological molecules. The crystal structure determination of a related derivative highlights the importance of molecular geometry in its biological activity and interaction mechanisms (Sudhakar et al., 2005).
Chemical Reactions and Properties
1-Benzyl-4-(dimethylamino)piperidine serves as a versatile building block in the synthesis of various compounds of pharmacological interest. Its reactivity facilitates the formation of novel piperidine derivatives, demonstrating the compound's utility in medicinal chemistry for the development of new therapeutic agents. The first synthesis and application of 1-benzyl-4-(chloromethyl)piperidine highlight its potential in generating pharmacologically active molecules (Rodríguez-Franco & Fernández-Bachiller, 2002).
Physical Properties Analysis
The physical properties of 1-Benzyl-4-(dimethylamino)piperidine, such as solubility, melting point, and boiling point, are crucial for its application in synthesis and formulation. These properties depend on the molecular structure and are essential for the compound's handling and use in chemical reactions and pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, define the compound's utility in synthesis and its biological effects. The synthesis of 1-Benzyl-4-(dimethylamino)piperidine derivatives and their inhibition of AChE exemplify how modifications to the compound's structure can enhance its chemical properties and biological activity. Studies on the synthesis and structure-activity relationships of these derivatives provide valuable insights into their chemical properties and potential therapeutic applications (Sugimoto et al., 1995).
Scientific Research Applications
Pharmaceutical Industry
- Summary of Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application : The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Drug Discovery
- Summary of Application : Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
- Methods of Application : Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- Results or Outcomes : This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .
Alcohol Dependence
- Summary of Application : 4-(Dimethylamino)piperidine is having molecular features associated with polyamine modulation of N-methyl-D-aspartate receptors .
- Methods of Application : It is utilized as a mechanism for reducing the effects of alcohol dependence .
- Results or Outcomes : The specific outcomes of this application are not mentioned in the source .
Influenza Virus Inhibition
- Summary of Application : 4,4-disubstituted N-benzyl piperidines have been found to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The specific outcomes of this application are not mentioned in the source .
SARS-CoV2 Inhibition
- Summary of Application : Piperidine core has been discovered as a potential inhibitor of SARS-CoV2 .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The specific outcomes of this application are not mentioned in the source .
Dopamine Releasing
- Summary of Application : 4-Benzylpiperidine is a drug and research chemical used in scientific studies. It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : It is most efficacious as a releaser of norepinephrine, with an EC 50 of 109 nM (DA), 41.4 nM (NE) and 5246 nM (5-HT) .
Influenza Virus Inhibition
- Summary of Application : 4,4-disubstituted N-benzyl piperidines have been found to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The specific outcomes of this application are not mentioned in the source .
SARS-CoV2 Inhibition
- Summary of Application : Piperidine core has been discovered as a potential inhibitor of SARS-CoV2 .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The specific outcomes of this application are not mentioned in the source .
Dopamine Releasing
- Summary of Application : 4-Benzylpiperidine is a drug and research chemical used in scientific studies. It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : It is most efficacious as a releaser of norepinephrine, with an EC 50 of 109 nM (DA), 41.4 nM (NE) and 5246 nM (5-HT) .
Safety And Hazards
Future Directions
The binding sites of similar compounds have been studied, providing insights into their high potency in inhibiting acetylcholinesterase . These findings could guide the design of improved acetylcholinesterase inhibitors, potentially leading to new therapeutics for conditions like Alzheimer’s disease .
Relevant Papers The search results included several peer-reviewed papers related to 1-Benzyl-4-(dimethylamino)piperidine . These papers could provide further insights into the properties and potential applications of this compound.
properties
IUPAC Name |
1-benzyl-N,N-dimethylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15(2)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVYWDMYARWZRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328982 | |
Record name | 1-Benzyl-4-(dimethylamino)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(dimethylamino)piperidine | |
CAS RN |
64168-08-7 | |
Record name | 1-Benzyl-4-(dimethylamino)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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